Dopamine D3 receptor antagonists: TIQ derivatives with specific substitutions, like compound 51, [(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide], bind to the dopamine D3 receptor and block its activation by dopamine. This antagonistic action is suggested to be due to the compound's high affinity for the receptor. []
PPARγ partial agonists: TIQ derivatives like compound 20g, [(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline], bind to and partially activate PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. This partial activation leads to anti-diabetic effects without the full range of adverse effects associated with full PPARγ agonists. []
MGAT2 inhibitors: TIQ derivatives such as compound 11, [2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide], inhibit the enzyme MGAT2, which plays a key role in triglyceride synthesis. Blocking MGAT2 activity can potentially help regulate lipid metabolism and reduce triglyceride levels. []
Parkinson's disease: TIQ derivatives have shown potential as both therapeutic agents and tools for understanding Parkinson's disease. Studies have investigated their ability to influence dopamine transporter activity, inhibit catechol-O-methyltransferase, and exhibit neuroprotective effects in models of Parkinson's disease. [, , ]
Diabetes: TIQ derivatives acting as PPARγ partial agonists have demonstrated antidiabetic potential by improving glucose and lipid metabolism in animal models of diabetes. Their ability to partially activate PPARγ while also inhibiting PTP-1B makes them promising candidates for further development as antidiabetic agents with potentially fewer side effects compared to full PPARγ agonists. [, , , , ]
Cancer: Certain TIQ derivatives have shown selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. Studies have explored their mechanisms of action, including induction of apoptosis, inhibition of tumor cell proliferation, and disruption of cellular signaling pathways. [, , ]
Pain management: TIQ derivatives have been explored as potential analgesics, particularly those acting as κ opioid receptor antagonists and bifunctional μ agonist/δ antagonists. These compounds offer potential advantages for pain relief with potentially reduced side effects compared to traditional opioids. [, ]
Infectious diseases: The antimicrobial activity of some TIQ derivatives, particularly against fungal species, has been investigated. This research highlights their potential as novel antifungal agents, particularly in the context of increasing antimicrobial resistance. []
Other applications: TIQ derivatives have also been explored for their potential in treating hypertension, epilepsy, and West Nile virus infection. [, , , ]
Nomifensine: Although withdrawn from the market due to adverse effects, nomifensine (8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate) serves as a notable example of a TIQ derivative that was previously used clinically as an antidepressant. Understanding its bioactivation pathways and toxicity mechanisms can provide valuable insights for designing safer TIQ-based drugs in the future. []
KY-021: This TIQ derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has shown promising results in preclinical studies as a PPARγ agonist for treating diabetes. It has demonstrated efficacy in reducing plasma glucose and triglyceride levels in animal models, highlighting its potential as a therapeutic agent for diabetes. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8